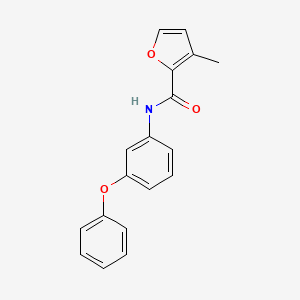
3-methyl-N-(3-phenoxyphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-phenoxyphenyl)-2-furamide, also known as MPF, is a synthetic compound that belongs to the furan class of organic compounds. MPF is a white crystalline solid that has been extensively studied for its potential use in scientific research.
作用机制
3-methyl-N-(3-phenoxyphenyl)-2-furamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. By blocking the activity of the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide can reduce the perception of pain and modulate thermoregulation. Additionally, 3-methyl-N-(3-phenoxyphenyl)-2-furamide may exert its anxiolytic and antidepressant-like effects by modulating the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the TRPV1 receptor, 3-methyl-N-(3-phenoxyphenyl)-2-furamide has been shown to modulate the activity of other ion channels, including the potassium channel KCNQ2/3 and the calcium channel Cav3.2. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
实验室实验的优点和局限性
One of the main advantages of 3-methyl-N-(3-phenoxyphenyl)-2-furamide as a research tool is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for studying the role of the TRPV1 receptor in pain perception and thermoregulation. However, one limitation of 3-methyl-N-(3-phenoxyphenyl)-2-furamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are a number of potential future directions for research on 3-methyl-N-(3-phenoxyphenyl)-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms underlying 3-methyl-N-(3-phenoxyphenyl)-2-furamide's anxiolytic and antidepressant-like effects, and to explore its potential as a therapeutic agent for these conditions. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-methyl-N-(3-phenoxyphenyl)-2-furamide, which may help to optimize its use as a research tool.
合成方法
3-methyl-N-(3-phenoxyphenyl)-2-furamide can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The first step involves the reaction of 3-phenoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst to form a key intermediate. This intermediate is then subjected to a series of reactions to yield 3-methyl-N-(3-phenoxyphenyl)-2-furamide as the final product.
科学研究应用
3-methyl-N-(3-phenoxyphenyl)-2-furamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and thermoregulation. 3-methyl-N-(3-phenoxyphenyl)-2-furamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
属性
IUPAC Name |
3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKYXWGVPAVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)
